Potassium dihydrogen phosphate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide or potassium carbonate. The chemical reactions are as follows:

- Phosphoric acid and potassium hydroxide:

H₃PO₄ + KOH → KH₂PO₄ + H₂O

- Phosphoric acid and potassium carbonate:

H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + CO₂ + H₂O

Industrial Production Methods: Industrial production of this compound typically involves the reaction of phosphoric acid with potassium carbonate. This method is preferred due to the availability and cost-effectiveness of the raw materials. The process involves dissolving potassium carbonate in water, followed by the gradual addition of phosphoric acid under controlled conditions to form this compound. The solution is then evaporated to crystallize the product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium dihydrogen phosphate undergoes various chemical reactions, including:

- Neutralization: Reacts with bases to form potassium salts and water.

- Decomposition: Decomposes upon heating to form potassium metaphosphate and water.

- Hydrolysis: Hydrolyzes in water to form phosphoric acid and potassium ions.

Common Reagents and Conditions:

- Neutralization: Reacts with potassium hydroxide or other bases under aqueous conditions.

- Decomposition: Heating at temperatures around 400°C.

- Hydrolysis: Occurs in aqueous solutions.

Major Products Formed:

- Neutralization: Potassium salts and water.

- Decomposition: Potassium metaphosphate and water.

- Hydrolysis: Phosphoric acid and potassium ions .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Component

KH₂PO₄ is widely utilized as a water-soluble fertilizer due to its high solubility and nutrient content. It serves as a source of both potassium and phosphorus, essential for plant growth. Its applications include:

- Promoting Photosynthesis : Potassium enhances photosynthesis, improving crop yield and nutrient transformation.

- Improving Crop Resistance : It helps crops resist environmental stresses such as drought and high winds.

- Enhancing Fruit Quality : Foliar application during fruit swelling stages improves fruit quality and size .

Case Study: Fertilization Effects on Winter Wheat

A study conducted in Lithuania examined the effects of KH₂PO₄ on winter wheat growth. The results indicated that plants treated with KH₂PO₄ exhibited improved growth metrics compared to untreated controls. The study employed various analytical methods to assess nutrient uptake and soil health, demonstrating the compound's effectiveness as a fertilizer .

Food Industry Applications

Nutritional Supplement and Additive

In the food industry, KH₂PO₄ serves multiple functions:

- Leavening Agent : Used in baked goods to enhance leavening processes.

- Buffering Agent : Helps maintain pH levels in various food products.

- Flavoring Agent : Acts as a flavor enhancer in processed foods .

Case Study: Use in Baked Goods

Research has shown that incorporating KH₂PO₄ into baking formulations improves the texture and volume of bread products. The compound's buffering properties help stabilize dough pH, leading to better fermentation outcomes .

Pharmaceutical Applications

Buffering Agent

KH₂PO₄ is employed as a buffering agent in pharmaceutical formulations, crucial for maintaining the stability of active ingredients. Its role includes:

- pH Regulation : Essential for ensuring optimal conditions for drug efficacy.

- Nutritional Supplement : Used in intravenous solutions to provide essential nutrients .

Case Study: Drug Formulation

In a study focusing on liquid chromatography for drug analysis, KH₂PO₄ was used to optimize mobile phase conditions, demonstrating its importance in pharmaceutical applications .

Material Science Applications

Nonlinear Optical Material

KH₂PO₄ crystals are significant in optical applications due to their nonlinear optical properties. They are utilized in:

- Pockels Cells : Devices that control light polarization through an electric field.

- Frequency Doubling Devices : Used in laser technology for converting wavelengths .

Case Study: Crystal Growth Analysis

Research on the micro morphology of KH₂PO₄ crystals revealed insights into their growth mechanisms under various conditions, which is vital for optimizing their use in optical devices .

Environmental Applications

Wastewater Treatment

KH₂PO₄ is also used in wastewater treatment processes to enhance nutrient removal efficiency. Its role includes:

- Nutrient Source for Microorganisms : Supports the growth of beneficial bacteria that degrade organic pollutants.

- pH Control : Helps maintain optimal pH levels for microbial activity .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Agriculture | Fertilizer | Enhances growth and yield |

| Food Industry | Leavening agent, buffering agent | Improves texture and stability |

| Pharmaceuticals | Buffering agent | Maintains drug stability |

| Material Science | Nonlinear optics | Used in advanced optical devices |

| Environmental Science | Wastewater treatment | Improves nutrient removal |

Mecanismo De Acción

Potassium dihydrogen phosphate exerts its effects primarily through its role as a source of potassium and phosphate ions. In biological systems, it helps maintain electrolyte balance, supports metabolic processes, and acts as a buffering agent to regulate pH levels. The compound’s nonlinear optical properties are attributed to the displacement of hydrogen atoms in its crystal structure, which responds to external electric fields .

Comparación Con Compuestos Similares

- Dipotassium phosphate (K₂HPO₄)

- Tripotassium phosphate (K₃PO₄)

- Monosodium phosphate (NaH₂PO₄)

- Disodium phosphate (Na₂HPO₄)

Comparison:

- Potassium dihydrogen phosphate vs. Dipotassium phosphate: this compound is more acidic and is used as a buffering agent, while dipotassium phosphate is less acidic and often used as a fertilizer.

- This compound vs. Tripotassium phosphate: Tripotassium phosphate is highly basic and used in industrial cleaning agents, whereas this compound is used in more pH-sensitive applications.

- This compound vs. Monosodium phosphate: Monosodium phosphate is used similarly as a buffering agent but provides sodium ions instead of potassium ions.

- This compound vs. Disodium phosphate: Disodium phosphate is less acidic and used in food processing and water treatment .

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.

Actividad Biológica

Potassium dihydrogen phosphate (KH₂PO₄), also known as potassium phosphate monobasic, is a widely used compound in various biological applications, including agriculture, pharmaceuticals, and biochemistry. This article explores its biological activity, including its effects on plant growth, soil microorganisms, and potential applications in various fields.

- Molecular Formula : KH₂PO₄

- Molecular Weight : 136.09 g/mol

- Melting Point : 252.6 °C

- Density : 2.338 g/mL at 25 °C

- pH : 4.2 - 4.6 (20 g/L in water)

1. Fertilization and Plant Growth

This compound is commonly used as a fertilizer due to its high solubility and nutrient content. It is particularly effective in enhancing the growth of crops such as winter wheat. A study conducted in Lithuania demonstrated that plants fertilized with KH₂PO₄ showed significant improvements in growth compared to those grown without fertilizers. The study utilized scanning electron microscopy and differential scanning calorimetry to analyze the effects of KH₂PO₄ on plant health and soil microorganisms .

| Treatment Type | Plant Growth Improvement (%) |

|---|---|

| KH₂PO₄ Fertilized | 40% |

| Control (No Fertilizer) | 10% |

2. Soil Microorganism Activity

The compound also plays a crucial role in maintaining soil health by supporting the activity of beneficial microorganisms. Research indicates that KH₂PO₄ can enhance the population of spore-forming bacteria and actinomycetes, which are vital for nutrient cycling and soil structure .

3. Toxicological Profile

This compound has been classified as a low-toxicity compound for mammals, with an acute oral LD50 greater than 5000 mg/kg in male rats and greater than 500 mg/kg in female rats . It is considered non-irritating to skin and mildly irritating to eyes, indicating its safety for agricultural use.

Case Study 1: Impact on Cadmium Immobilization

A recent study examined the combined application of this compound with thermally activated nano serpentine for immobilizing cadmium (Cd) in contaminated soils. The results showed that higher doses of KH₂PO₄ significantly improved the removal rates of Cd from the soil:

| Treatment Dose (g/kg) | Cd Removal Rate (%) |

|---|---|

| 0.5 | 25% |

| 1.0 | 35% |

| 2.0 | 57% |

Propiedades

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

Número CAS |

7778-77-0 |

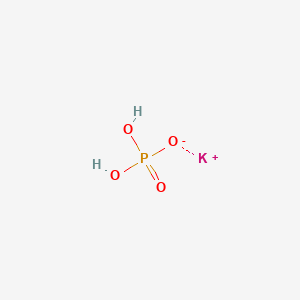

Fórmula molecular |

H3KO4P |

Peso molecular |

137.094 g/mol |

Nombre IUPAC |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clave InChI |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].[K+] |

SMILES canónico |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

Densidad |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Key on ui other cas no. |

16068-46-5 7778-77-0 |

Descripción física |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Números CAS relacionados |

66923-00-0 |

Solubilidad |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Sinónimos |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium dihydrogen phosphate (KH₂PO₄) is an inorganic compound, often existing as a colorless, odorless crystal or white powder. It is a common source of both potassium and phosphate, finding use in various applications, including fertilizers, food additives, and as a buffering agent. KH₂PO₄ also exhibits nonlinear optical properties, making it useful in laser technology.

ANone: KH₂PO₄ is widely used in agriculture as a fertilizer due to its high solubility and ability to provide plants with readily available phosphorus and potassium [, , ]. It is often applied as a foliar spray or incorporated into the soil.

ANone: Yes, KH₂PO₄ is used in various industrial applications:

- Food Industry: KH₂PO₄ acts as a buffering agent, sequestrant, and yeast nutrient in food products [].

- Refractory Materials: KH₂PO₄, combined with magnesia, serves as a binder in fast-hardening, lightweight refractory concrete []. This specific application benefits from the material's faster setting time, high strength, and good bulk stability, particularly useful for emergency kiln repairs.

- Chemical Synthesis: It is used as a reagent in chemical synthesis. For example, it acts as a condensing agent in the synthesis of captopril, a drug used to treat hypertension [].

ANone: The molecular formula of KH₂PO₄ is KH₂PO₄, and its molecular weight is 136.09 g/mol.

ANone: Several spectroscopic techniques can be employed to characterize KH₂PO₄:

- X-ray Diffraction (XRD): Used to confirm the crystalline structure and identify any structural changes upon doping with other materials [, , ].

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the KH₂PO₄ crystal and helps identify dopants [, ].

- Ultraviolet-Visible Spectroscopy (UV-Vis): Examines the optical properties of KH₂PO₄, including absorption and transmission characteristics [].

ANone: Doping KH₂PO₄ crystals with various materials can significantly alter their properties. For instance, doping with L-arginine can modify the optical rotations of KDP crystals, impacting their performance in optical applications [].

ANone: The deuteration fraction significantly influences the refractive index of KH₂PO₄. This is particularly important for its use in optical parametric chirped pulse amplification (OPCPA) systems. By carefully controlling the deuteration fraction, it is possible to achieve ultra-broadband phase matching, crucial for specific laser applications [].

ANone: Yes, KH₂PO₄ has shown catalytic activity in specific organic reactions. For example, it can effectively catalyze the Hantzsch reaction, a multicomponent reaction used to synthesize 4H-chromene derivatives []. These derivatives are valuable building blocks for various pharmaceutical and material science applications.

ANone: KH₂PO₄ offers several advantages as a catalyst:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.